molecular formula C15H14F3N3O2S B2638521 N-(thiophen-2-ylmethyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide CAS No. 2034516-25-9

N-(thiophen-2-ylmethyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide

Cat. No.: B2638521
CAS No.: 2034516-25-9
M. Wt: 357.35
InChI Key: FIBJZSWHTMEWKH-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C15H14F3N3O2S and its molecular weight is 357.35. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Biological Evaluation

N-(thiophen-2-ylmethyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide is a part of the 2-azetidinone class of compounds. A study emphasized the synthesis of 2-azetidinones and their evaluation as potential antidepressant and nootropic agents. The synthesis involved novel methods, and the compounds displayed dose-dependent antidepressant and nootropic activities, showcasing the 2-azetidinone skeleton's potential as a CNS active agent for therapeutic use (Thomas et al., 2016).

Antimicrobial and Antitubercular Activities

New pyrimidine-azetidinone analogues were synthesized and assessed for their antioxidant, antimicrobial, and antitubercular activities. The synthesis followed a sequence involving the condensation of aromatic amines with N-phenylacetamide, formation of a thione nucleus, and reaction with pyrimidine amine to form Schiff base intermediates. The compounds displayed promising predictions for designing antibacterial and antitubercular active compounds (Chandrashekaraiah et al., 2014).

Non-linear Optical (NLO) and Molecular Docking Studies

Two compounds of the 2-azetidinone class were synthesized and characterized using various techniques. Computational chemistry methods supported the synthesis, and NLO properties and molecular docking analyses were examined. The compounds showed remarkable interactions near the colchicine binding site of tubulin, potentially contributing to the inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).

Bioinorganic Relevance and Antimicrobial Activity

Complexes of Co(II) with Schiff bases derived from 2-azetidinones were synthesized and characterized. The compounds were tested against various microorganisms, and the antimicrobial activities of the metal complexes were higher than that of the free ligand, indicating the potential for developing antimicrobial agents (Singh et al., 2009).

Synthesis and Antimicrobial Activity of Novel Derivatives

A series of novel 2-azetidinons were synthesized from Schiff bases by [2+2] cycloaddition reaction. The compounds exhibited excellent antibacterial and antifungal activities, emphasizing the potential of 2-azetidinones as antimicrobial agents (Ayyash & Habeeb, 2019).

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2S/c16-15(17,18)12-4-1-5-13(20-12)23-10-8-21(9-10)14(22)19-7-11-3-2-6-24-11/h1-6,10H,7-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBJZSWHTMEWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=CS2)OC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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